Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate
Overview
Description
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C9H16O4S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has been used in various synthesis processes. Notably, it forms adducts with cyclic ethers and acetals under free radical conditions, indicating its reactivity and potential in creating complex molecules. For instance, ethyl 3,3-difluoro-2-methylpropenoate reacts with tetrahydrofuran and 1,3-dioxolanes to form 1:1 adducts, showcasing the molecule's capacity to engage in complex chemical reactions (Bumgardner & Burgess, 2000).
Polymer Research
In polymer research, the compound's derivatives have been utilized in the creation of responsive hydrogels. For instance, poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, involving a derivative of the compound, exhibit pH- and temperature-sensitive swelling behaviors. This indicates the compound's utility in creating materials with specific responses to environmental conditions (Çavuş & Gürdağ, 2007).
Catalysis and Reaction Mechanisms
The compound and its variants have also found applications in understanding catalysis and reaction mechanisms. A study highlights the use of a coenzyme NADH model in reactions with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, where this compound derivatives may be involved in the reaction pathways, offering insights into complex reaction mechanisms (Fang et al., 2006).
Drug Metabolism and Biocatalysis
In the domain of drug metabolism and biocatalysis, derivatives of this compound have been utilized for the preparation of mammalian metabolites of drugs, indicating the compound's role in medicinal chemistry and pharmacology (Zmijewski et al., 2006).
Properties
IUPAC Name |
ethyl 2-cyclopropylsulfonyl-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMHLBFHVXPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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